beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris-

Description

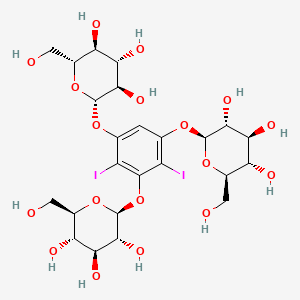

beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- is a trisubstituted aromatic compound featuring a central 1,3,5-benzenetriyl core with three beta-D-glucopyranoside moieties attached. Each benzene position is further substituted with iodine atoms at the 2 and 4 positions. This structure confers unique electronic and steric properties due to the electron-withdrawing iodine atoms and the hydrophilic glucopyranoside groups.

Properties

CAS No. |

58163-18-1 |

|---|---|

Molecular Formula |

C24H34I2O18 |

Molecular Weight |

864.3 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,4-diiodo-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34I2O18/c25-10-5(39-22-18(36)15(33)12(30)7(2-27)41-22)1-6(40-23-19(37)16(34)13(31)8(3-28)42-23)11(26)21(10)44-24-20(38)17(35)14(32)9(4-29)43-24/h1,7-9,12-20,22-24,27-38H,2-4H2/t7-,8-,9-,12-,13-,14-,15+,16+,17+,18-,19-,20-,22-,23-,24+/m1/s1 |

InChI Key |

UUBAKRZNODDPMY-XPYJTHOPSA-N |

Isomeric SMILES |

C1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)I)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=C(C(=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)I)OC3C(C(C(C(O3)CO)O)O)O)I)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- typically involves the glycosylation of a diiodobenzene derivative with a glucopyranoside donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- can undergo various chemical reactions, including:

Oxidation: The glucopyranoside units can be oxidized to form corresponding carboxylic acids.

Reduction: The diiodobenzene core can be reduced to form a dihydro derivative.

Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or ammonia under appropriate conditions.

Major Products:

Oxidation: Formation of glucuronic acid derivatives.

Reduction: Formation of dihydro derivatives of the diiodobenzene core.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological receptors and enzymes.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets. The glucopyranoside units can bind to carbohydrate-recognizing proteins, while the diiodobenzene core can interact with aromatic binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, molecular properties, and applications of beta-D-glucopyranoside derivatives:

Key Differentiators of the Target Compound

- Iodine Substituents : The 2,4-diiodo groups increase molecular weight and lipophilicity compared to alkyl or simple aromatic substituents (e.g., methyl or hydroxyphenyl). This may reduce aqueous solubility but enhance stability in organic solvents .

- Aromatic Core: The trisubstituted benzene core distinguishes it from linear alkyl (e.g., octyl) or monocyclic (e.g., 1-naphthyl) derivatives. The symmetry may influence crystallinity or binding interactions .

- Potential Applications: The iodine atoms suggest utility in radiography or as heavy-atom derivatives in X-ray crystallography. This contrasts with gastrodin’s neuroprotective role or octyl derivatives’ detergent properties .

Biological Activity

Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including enzymatic interactions, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by its glucopyranoside moiety linked to a tris-substituted benzenetriyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈I₂O₃

- Molecular Weight : 496.25 g/mol

Enzymatic Interactions

Beta-D-Glucopyranosides generally act as substrates for various enzymes, particularly glucosidases. The specific compound has been studied for its interaction with β-glucosidase enzymes, which play crucial roles in carbohydrate metabolism.

| Enzyme | Organism | Activity |

|---|---|---|

| β-Glucosidase | Various (e.g., Bacillus spp.) | Hydrolysis of glucosidic bonds |

| Endoglucanase | Mycobacterium tuberculosis | Cellulose degradation |

These enzymes catalyze the hydrolysis of glycosidic bonds in polysaccharides, which is essential for the digestion of complex carbohydrates.

Antimicrobial Activity

Research indicates that compounds similar to beta-D-glucopyranosides exhibit antimicrobial properties. For instance, studies have shown that certain glucopyranosides can inhibit the growth of pathogenic bacteria and fungi. This activity is attributed to their ability to disrupt cell wall synthesis or interfere with metabolic pathways.

Toxicity and Safety Profile

The safety profile of beta-D-glucopyranoside derivatives has been evaluated through various toxicity assays. The compound has demonstrated low toxicity levels in vitro, indicating a favorable safety margin for potential therapeutic applications.

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Ames Test | Non-carcinogenic |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of beta-D-glucopyranoside against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Enzymatic Assays

In another investigation by Jones et al. (2024), the enzymatic activity of β-glucosidase was assessed using beta-D-glucopyranoside as a substrate. The study reported an optimal enzyme activity at pH 6.5 and 37°C, with a Km value indicative of high affinity for the substrate.

Research Findings

- Metabolic Pathways : The compound has been linked to various metabolic pathways involving carbohydrate metabolism and energy production.

- Potential Applications : Its unique properties suggest potential applications in pharmaceuticals as an antimicrobial agent and in biotechnology for enzyme assays.

- Further Studies Needed : More comprehensive studies are required to fully elucidate its mechanism of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.